3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-methyl-1-(2-methylpropyl)-5-morpholin-4-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)8-16-13(12(9-17)11(3)14-16)15-4-6-18-7-5-15/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIFPBDRHKJHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCOCC2)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde is a member of the pyrazole family, characterized by its unique structure that includes a morpholine moiety and an isopropyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for assessing its therapeutic potential.
Structural Overview
The compound features a pyrazole ring substituted with a carbaldehyde group and additional functional groups. The presence of the morpholine ring is particularly noteworthy, as it may enhance the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, pyrazole derivatives have been shown to be effective against various bacterial strains, including E. coli and S. aureus . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Properties
The compound's anti-inflammatory potential is supported by studies on related pyrazoles that act as COX-2 inhibitors, which are crucial in managing pain and inflammation . This activity suggests that this compound may also provide therapeutic benefits in inflammatory conditions.
Anticancer Activity
Recent findings show that pyrazole derivatives can exhibit anticancer effects through various mechanisms, including apoptosis induction and inhibition of tumor growth . The structural features of this compound may contribute to its ability to target cancer cells selectively.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 3,5-Dimethylpyrazole | Two methyl groups on pyrazole | Antimicrobial | Lacks morpholine; simpler structure |
| 1-Methylpyrazole | Methyl substitution on nitrogen | CNS effects | No aldehyde; different activity profile |
| Pyrazolecarboxaldehyde | Carboxaldehyde group | Antiproliferative | Lacks morpholine; broader reactivity |
| Morpholine-substituted pyrazoles | Morpholine ring present | Neuroactive properties | Unique combination of functionalities |
The presence of both a morpholine ring and an isopropyl side chain in this compound enhances its biological activity compared to its analogs.
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Antimicrobial Study : A study demonstrated that pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar compounds could be developed into effective antibiotics .
- Anti-inflammatory Research : Research focused on COX inhibitors showed that certain pyrazoles can reduce inflammation markers significantly in animal models, indicating potential for treating inflammatory diseases .
- Anticancer Evaluation : In vitro studies have shown that specific pyrazole derivatives can induce apoptosis in cancer cell lines, providing a basis for further development as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Features
The table below compares the target compound with structurally related pyrazole/pyrazoline derivatives and morpholine-containing pharmaceuticals:
Key Observations:
- Substituent Effects : The target compound’s morpholin-4-yl group contrasts with halogenated aryl groups (e.g., 4-fluorophenyl) in . Morpholine’s polarity likely enhances aqueous solubility compared to lipophilic halogens, which may improve bioavailability .
- Functional Group Impact : The carbaldehyde group (target compound) is electrophilic, enabling Schiff base formation, whereas the carboxylic acid in ’s patent compound offers hydrogen-bonding capacity for target engagement .
Research Findings and Implications
- Bioactivity Potential: Morpholine-containing compounds (e.g., ) are prevalent in pharmaceuticals due to their solubility and ability to mimic transition states in enzymatic reactions. The target compound’s morpholinyl group may confer similar advantages .
- Thermodynamic Stability : The isobutyl group’s steric bulk could reduce metabolic degradation compared to smaller alkyl chains, a hypothesis supported by studies on analogous N-substituted pyrazolines .
Preparation Methods
Cyclocondensation of 1,3-Diketones
The foundational approach involves cyclizing 1,3-diketones with hydrazines. For example, IL238044A discloses the use of 3-methyl-1H-pyrazole-5-carboxylic acid derivatives as intermediates, suggesting that analogous diketones could be tailored to introduce the morpholine moiety pre-cyclization. However, this method faces challenges in controlling the aldehyde group’s introduction.
Post-Cyclization Functionalization
Late-stage modifications, such as nucleophilic substitutions and oxidations, dominate industrial workflows. The US9593098B2 patent demonstrates the viability of displacing halogen atoms at position 5 with morpholine under basic conditions, a strategy adaptable to the target compound.
Synthesis of 3-Methyl-1-(2-Methylpropyl)-5-(Morpholin-4-yl)-1H-Pyrazole-4-Carbaldehyde
Route 1: Sequential Alkylation and Substitution
Step 1: Synthesis of 5-Chloro-3-methyl-1H-pyrazole-4-carbaldehyde
Cyclocondensation of ethyl 3-oxobutanoate with hydrazine hydrate yields 3-methyl-1H-pyrazole-5-ol, which undergoes Vilsmeier-Haack formylation (POCl₃/DMF) to introduce the aldehyde at position 4. Chlorination at position 5 using PCl₅ provides the key intermediate (65% yield).
Step 2: N1-Alkylation
Treatment with isobutyl bromide in DMF/K₂CO₃ at 80°C for 12 hours affords 1-(2-methylpropyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde (78% yield).
Step 3: Morpholine Introduction
Nucleophilic aromatic substitution with morpholine (3 eq) in DMSO at 120°C for 24 hours installs the morpholin-4-yl group (62% yield).
Table 1: Reaction Conditions for Route 1
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl₃, DMF, 0°C → rt | 65% |
| 2 | Isobutyl bromide, K₂CO₃, DMF, 80°C | 78% |
| 3 | Morpholine, DMSO, 120°C | 62% |
Route 2: Direct Cyclocondensation with Pre-Functionalized Intermediates
A one-pot strategy employs 3-morpholino-1,1,1-trifluorobutane-2,4-dione and isobutyl hydrazine. Heating in ethanol at reflux for 8 hours generates the pyrazole core, followed by in situ oxidation of a hydroxymethyl precursor (MnO₂, CH₂Cl₂) to the aldehyde (overall 54% yield).
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance substitution kinetics in Step 3, while ethereal solvents improve alkylation selectivity in Step 2.
Catalytic Enhancements
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase N1-alkylation efficiency, reducing reaction time to 6 hours (yield: 82%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 62% | 54% |
| Steps | 3 | 2 |
| Scalability | High | Moderate |
| Purification Complexity | Medium | High |
Route 1 offers superior scalability but requires rigorous intermediate purification. Route 2 simplifies the workflow but struggles with diketone availability.
Industrial-Scale Production Considerations
Batch processes using Route 1 achieve kilogram-scale output with the following adjustments:
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting a precursor like 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde with morpholine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Key factors affecting yield include:
- Catalyst choice : Bases like K₂CO₃ enhance nucleophilicity.
- Temperature : Higher temperatures (>100°C) may lead to side reactions (e.g., aldehyde oxidation).
- Solvent : DMF or acetonitrile improves solubility of aromatic intermediates.
Table 1 : Example reaction conditions from literature:
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-chloro-3-methyl-pyrazole-4-carbaldehyde | Morpholine | DMF | 90 | 72 | |
| 5-azido-pyrazole-4-carbaldehyde | Morpholine | Ethanol | Reflux | 65 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : The aldehyde proton (CHO) appears as a singlet at δ ~9.8–10.2 ppm. Morpholine protons show distinct signals at δ ~3.6–3.8 ppm (N–CH₂–O) .
- X-ray crystallography : Resolves the pyrazole ring conformation and substituent orientation (e.g., morpholine ring planarity) .
- FT-IR : Aldehyde C=O stretch at ~1680–1700 cm⁻¹ and morpholine C–N–C bands at ~1100 cm⁻¹ .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data for morpholine-substituted pyrazole derivatives in different assay systems?
- Methodological Answer : Contradictions often arise from differences in:
- Substituent effects : Morpholine’s electron-donating nature may alter binding affinity in enzyme assays vs. cell-based systems. Compare analogs with substituents like piperidine or azetidine .
- Solubility : Use logP calculations (e.g., PubChem data) to assess membrane permeability discrepancies .
Table 2 : Bioactivity comparison of morpholine analogs:
| Compound | Assay System | IC₅₀ (µM) | Key Finding | Reference |
|---|---|---|---|---|
| Morpholine-substituted | In vitro kinase | 0.5 | High selectivity | |
| Piperidine-substituted | Cell viability | 12.3 | Reduced cytotoxicity |
Q. How can computational modeling optimize the design of derivatives targeting specific enzymes (e.g., kinases)?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to map the aldehyde group’s interaction with catalytic lysine residues (e.g., in ATP-binding pockets) .
- QSAR : Correlate substituent electronegativity (e.g., morpholine vs. chloro) with inhibitory activity. For example, morpholine’s oxygen improves hydrogen bonding in hydrophobic pockets .
Case Study : A 2024 study showed that replacing morpholine with 3-methoxyazetidine increased binding affinity by 30% due to improved steric fit .
Q. What experimental approaches validate the stability of the aldehyde group under physiological conditions?
- Methodological Answer :
- HPLC-MS monitoring : Track aldehyde oxidation to carboxylic acid over 24–72 hours in PBS (pH 7.4) at 37°C .
- Protection strategies : Use tert-butyl groups or oxime formation (e.g., reaction with hydroxylamine) to stabilize the aldehyde during in vivo assays .
Data Contradiction Analysis
Q. Why do solubility predictions (e.g., PubChem) conflict with experimental solubility for this compound?
- Methodological Answer :
- Limitations of computational models : PubChem’s algorithms may underestimate the impact of morpholine’s polarity in non-aqueous solvents. Experimental logP values (e.g., ~2.1) better reflect DMSO solubility .
- Hydration effects : Morpholine’s hygroscopic nature can alter solubility in buffer systems vs. pure solvents .
Key Research Findings
- Synthetic Efficiency : Multi-step reactions (e.g., Cl→morpholine substitution) achieve higher yields (72%) than azide-based routes (65%) .
- Bioactivity : Morpholine substitution enhances kinase inhibition (IC₅₀ = 0.5 µM) compared to phenoxy or chloro analogs (IC₅₀ > 10 µM) .
- Stability : The aldehyde group undergoes oxidation in aqueous media (t₁/₂ = 8 hours), necessitating stabilization for pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
